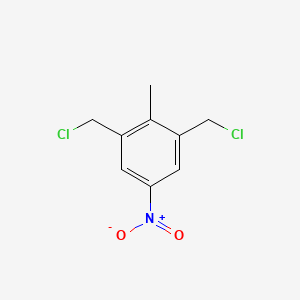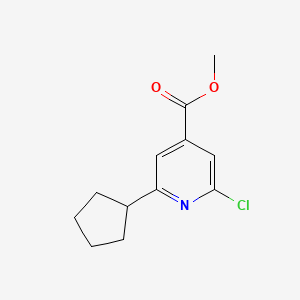
Methyl 2-chloro-6-cyclopentylisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-6-cyclopentylisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a chloro group at the second position and a cyclopentyl group at the sixth position on the isonicotinic acid methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-6-cyclopentylisonicotinate typically involves the chlorination of 2-cyclopentyl-6-hydroxyisonicotinic acid. This reaction is carried out using phosphorous oxychloride (POCl3) as the chlorinating agent . The reaction conditions include heating the reactants to facilitate the chlorination process.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-chloro-6-cyclopentylisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxidized forms .
Applications De Recherche Scientifique
Methyl 2-chloro-6-cyclopentylisonicotinate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those with immunomodulating properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to its biological activity and potential therapeutic applications.
Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-6-cyclopentylisonicotinate involves its interaction with specific molecular targets. For instance, it has been studied for its role as an agonist of the S1P1 receptor, which is involved in immune modulation. The compound binds to the receptor, triggering a cascade of intracellular signaling pathways that result in the modulation of immune responses .
Comparaison Avec Des Composés Similaires
2-Cyclopentyl-6-methoxyisonicotinic acid: This compound is structurally similar but contains a methoxy group instead of a chloro group.
2-Cyclopentyl-6-hydroxyisonicotinic acid: Another similar compound with a hydroxy group at the sixth position.
Uniqueness: Methyl 2-chloro-6-cyclopentylisonicotinate is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C12H14ClNO2 |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
methyl 2-chloro-6-cyclopentylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)9-6-10(14-11(13)7-9)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
Clé InChI |
NCJNQCZEFXNLLE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=C1)Cl)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


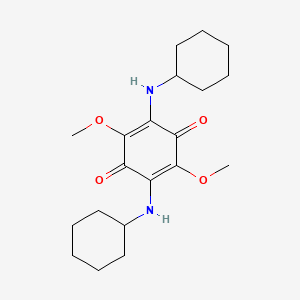

![1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone](/img/structure/B13996779.png)
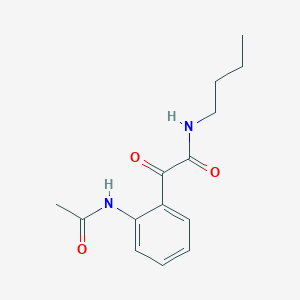
![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)
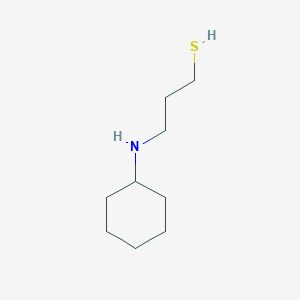
![4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996809.png)
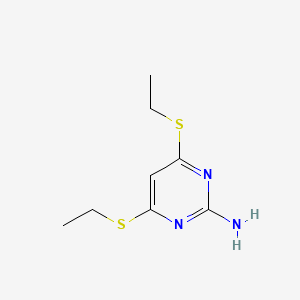
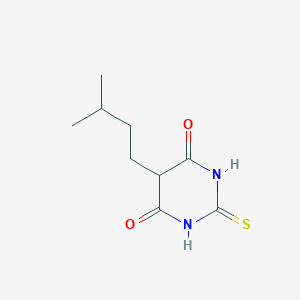
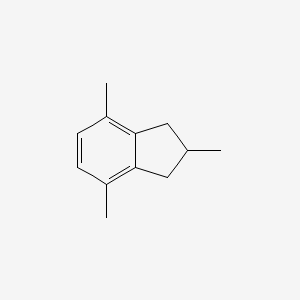
![7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996834.png)


